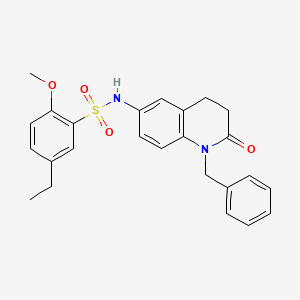

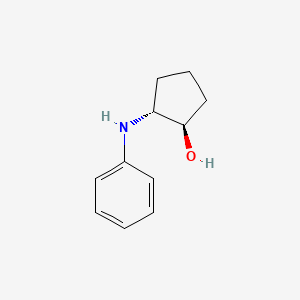

![molecular formula C21H15N3O3S B2395142 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 941878-61-1](/img/structure/B2395142.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . Thiazolopyrimidines, to which this compound belongs, are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including this compound, is often based on multicomponent sonochemical reactions. These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .

Molecular Structure Analysis

The structure of this compound and similar ones is determined using one- and two-dimensional NMR and IR spectroscopy . The structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .

Chemical Reactions Analysis

The chemical properties of thiazolopyrimidines are influenced by their active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . The reaction of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione has been studied, with the position of substituents in the initial aldehyde being the crucial factor determining the reaction direction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum shows high frequency absorption bands, which are assigned to the carbonyl group stretching vibration of the thiazolone ring . The 1H NMR spectrum reveals the presence of various protons, including those on the C-5 atom within a narrow range .

科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds derived from specific chemical precursors, demonstrating the versatility of thiazolopyrimidin derivatives in creating a wide range of substances with potential for further biological evaluation. For example, Abu‐Hashem et al. (2020) synthesized a series of new heterocyclic compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide derivatives, which were evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant biological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer properties of thiazolopyrimidin derivatives have been a focus of research, highlighting their potential as therapeutic agents. Verma and Verma (2022) synthesized novel derivatives of pyrimidine clubbed with thiazolidinone and evaluated their antimicrobial and anticancer activities, indicating that certain compounds were more potent than standard drugs in inhibiting the growth of cancer cells (Verma & Verma, 2022).

Mechanisms of Action

Investigations into the mechanisms of action of these compounds offer insights into how they exert their biological effects. For instance, Song et al. (2017) explored the antibacterial activity of 1,3,4-oxadiazole thioether derivatives, providing a quantitative proteomic analysis to understand their impact on microbial metabolism (Song et al., 2017).

Structural Modifications for Biological Activity

Structural modification studies aim to enhance the biological activity and selectivity of thiazolopyrimidin derivatives. Linton et al. (2011) described modifications to reduce metabolism mediated by aldehyde oxidase, improving the stability and potential therapeutic efficacy of these compounds (Linton et al., 2011).

作用機序

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

Biochemical Pathways

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with multiple biochemical pathways.

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .

Action Environment

It is known that the synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency .

将来の方向性

Thiazolopyrimidines, including this compound, are of interest due to their broad spectrum of biological activities and their potential as scaffolds for new medicines . Future research may focus on further exploring the synthesis of new compounds in this series, including potentially biologically active ones .

特性

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-12-18(20(26)24-10-11-28-21(24)22-12)23-19(25)17-13-6-2-4-8-15(13)27-16-9-5-3-7-14(16)17/h2-11,17H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXEOBSDKLSQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

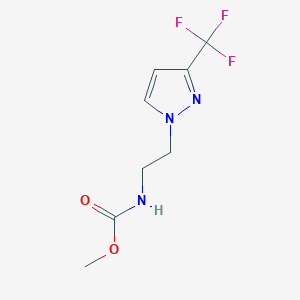

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

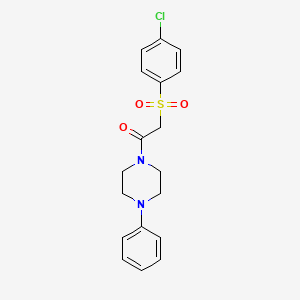

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

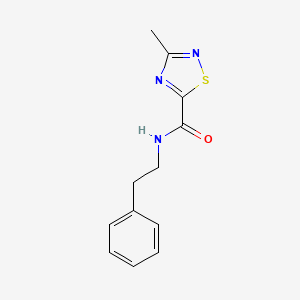

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)